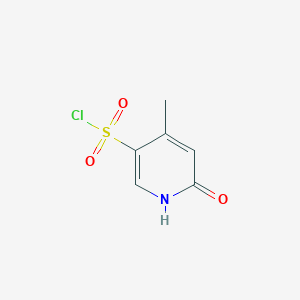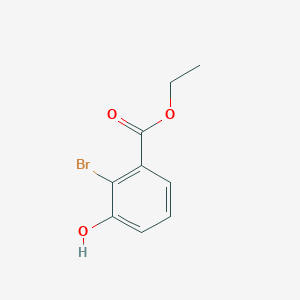
Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride (Boc-L-Lys-L-Pro-L-Tyr-L-Ile-L-Leu-OMe)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is a synthetic peptide derivative of neurotensin, a tridecapeptide originally isolated from the central nervous system. This compound is specifically modified to include a lysine residue at the 9th position, a methyl ester group at the carboxyl terminus, and protected with a tert-butoxycarbonyl (Boc) group at the amino terminus. It is commonly used in scientific research due to its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride typically involves solid-phase peptide synthesis (SPPS) The process starts with the attachment of the first amino acid (Boc-Lys) to a resin, followed by sequential addition of the remaining amino acids (Pro, Tyr, Ile, Leu) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Types of Reactions:
Oxidation: The tyrosine residue in the peptide can undergo oxidation to form o-quinone derivatives.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA), allowing for further modifications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine.
Reduction: DTT or TCEP in a buffer solution.
Substitution: TFA in dichloromethane (DCM).
Major Products Formed:
Oxidation: o-quinone derivatives of tyrosine.
Reduction: Reduced forms of disulfide bonds.
Substitution: Free amino groups after Boc deprotection.
科学的研究の応用
Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is widely used in scientific research due to its biological activity. It is employed in studies related to:
Neuroscience: Investigating the role of neurotensin in neurotransmission and its receptors.
Pharmacology: Developing new drugs targeting neurotensin receptors for pain management and psychiatric disorders.
Biochemistry: Studying protein-protein interactions and enzyme activities.
Medicine: Exploring potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease.
作用機序
The compound exerts its effects primarily through its interaction with neurotensin receptors (NTS1 and NTS2). Binding to these receptors triggers intracellular signaling pathways, leading to various physiological responses such as modulation of dopamine release, regulation of gastrointestinal motility, and analgesic effects.
Molecular Targets and Pathways Involved:
Neurotensin Receptors (NTS1 and NTS2): Activation of these receptors leads to the activation of G-protein-coupled receptor (GPCR) signaling pathways.
Dopamine Regulation: Modulation of dopamine release in the brain.
Gastrointestinal Motility: Regulation of smooth muscle contraction in the gastrointestinal tract.
類似化合物との比較
Neurotensin: The parent peptide from which this derivative is synthesized.
Boc-(Lys8)-Neurotensin (8-13)-methyl ester: A similar compound with lysine at the 8th position instead of the 9th.
Neurotensin analogs: Various other synthetic analogs of neurotensin with different modifications.
Uniqueness: Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is unique due to its specific lysine substitution at the 9th position, which can influence its binding affinity and biological activity compared to other neurotensin derivatives.
特性
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N6O9.ClH/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7;/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46);1H/t24-,27-,28-,29-,30-,31-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWMLGGOACTLS-SYCRTYAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63ClN6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8119551.png)






![Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B8119593.png)





